An In-depth Technical Guide to cis-3-Aminocyclobutanecarboxylic Acid: Synthesis, Biological Activity, and Applications
An In-depth Technical Guide to cis-3-Aminocyclobutanecarboxylic Acid: Synthesis, Biological Activity, and Applications
This guide provides a comprehensive technical overview of cis-3-Aminocyclobutanecarboxylic acid, a conformationally restricted non-proteinogenic amino acid. It is intended for researchers, scientists, and drug development professionals interested in its synthesis, biological properties, and applications in medicinal chemistry. This document delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific references.
Introduction: The Significance of Constrained Scaffolds
In the realm of medicinal chemistry, the conformational rigidity of a molecule can be a decisive factor in its biological activity and selectivity. Small, cyclic amino acids, such as the derivatives of cyclobutane, offer a structurally unique and valuable scaffold for the design of novel therapeutic agents. The cyclobutane ring imparts a significant degree of conformational constraint, which can pre-organize the molecule into a bioactive conformation for optimal interaction with its biological target. This often leads to enhanced potency and selectivity compared to more flexible, linear analogues.
cis-3-Aminocyclobutanecarboxylic acid (cis-3-ACBC) is a prime example of such a constrained scaffold. Its structural similarity to the endogenous neurotransmitter γ-aminobutyric acid (GABA) has made it a subject of interest in neuroscience research. Furthermore, its bifunctional nature, possessing both a primary amine and a carboxylic acid, makes it a versatile building block for peptide synthesis and as a linker in innovative therapeutic modalities like proteolysis-targeting chimeras (PROTACs).
Physicochemical Properties
A thorough understanding of the physicochemical properties of cis-3-Aminocyclobutanecarboxylic acid is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 74316-27-1 | [1][2][3] |
| Molecular Formula | C₅H₉NO₂ | [1][2][3] |
| Molecular Weight | 115.13 g/mol | [1][2][3] |
| IUPAC Name | cis-3-aminocyclobutane-1-carboxylic acid | [3] |
| Appearance | White solid/powder | [4] |
| Topological Polar Surface Area | 63.3 Ų | [5] |
| XLogP3-AA | -2.9 | [5] |
Synthesis of cis-3-Aminocyclobutanecarboxylic Acid
The synthesis of cis-3-Aminocyclobutanecarboxylic acid can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and stereochemical considerations. Below are two common, reliable methods for its preparation.
Method 1: Reductive Amination of 3-Oxocyclobutanecarboxylic Acid
This is a widely utilized and efficient method that proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine. The stereochemical outcome (cis/trans ratio) can be influenced by the choice of reducing agent and reaction conditions.
Experimental Protocol: Reductive Amination
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Ammonium acetate or Benzylamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Dowex 50W X8 or Amberlite IR-120(plus) ion-exchange resin
-
Aqueous ammonia (e.g., 3.5%)
-
Palladium on carbon (Pd/C, 10%) (if using benzylamine)
-
Hydrogen gas (H₂) (if using benzylamine)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
pH meter or pH paper
Step-by-Step Methodology:
Part A: Imine/Enamine Formation and Reduction
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-oxocyclobutanecarboxylic acid (1 equivalent) in methanol.
-
Amine Source Addition: Add an excess of the amine source. For direct amination, use ammonium acetate (e.g., 7-10 equivalents). Alternatively, for a more controlled reaction that can be followed by debenzylation, use benzylamine (1.1 equivalents).
-
pH Adjustment: Adjust the pH of the solution to approximately 6-7 using glacial acetic acid. This is crucial for efficient imine formation.
-
Reducing Agent Addition: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise. NaBH₃CN is preferred as it is selective for the iminium ion over the ketone, minimizing side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Part B: Work-up and Purification
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Debenzylation (if applicable): If benzylamine was used, the resulting N-benzyl-cis-3-aminocyclobutanecarboxylic acid needs to be deprotected. Dissolve the residue in methanol, add 10% Pd/C catalyst, and subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Purification by Ion-Exchange Chromatography: This step is critical for isolating the zwitterionic amino acid from salts and other impurities.[6]
-
Prepare a column with a cation-exchange resin (e.g., Dowex 50W X8 or Amberlite IR-120(plus)) and equilibrate it with deionized water.
-
Dissolve the crude product in a minimal amount of deionized water and load it onto the column.
-
Wash the column with deionized water to remove anionic and neutral impurities.
-
Elute the desired amino acid using a dilute aqueous ammonia solution (e.g., 3.5%).
-
Collect the fractions and monitor for the presence of the product using TLC with ninhydrin staining.
-
-
Isolation: Combine the product-containing fractions and remove the solvent and excess ammonia under reduced pressure to yield cis-3-Aminocyclobutanecarboxylic acid as a white solid.
Method 2: From an Azide Intermediate
This method involves the reduction of an azide, which is a reliable way to introduce an amine functionality. The starting material can be a cyclobutane derivative with a suitable leaving group that can be displaced by an azide.
Experimental Protocol: Azide Reduction
Materials:
-
A suitable azide precursor (e.g., a mesylate or tosylate of a cis-3-hydroxycyclobutanecarboxylate ester)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrochloric acid (6N HCl)
-
Hydrogen gas (H₂)
-
Ion-exchange resin (as in Method 1)
-
Aqueous ammonia
Step-by-Step Methodology:
-
Azide Formation: Dissolve the cyclobutane precursor with a leaving group in DMF. Add an excess of sodium azide and heat the reaction mixture (e.g., at 80-100 °C) until the starting material is consumed (monitored by TLC). After cooling, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to give the crude azide intermediate.
-
Hydrogenation: Dissolve the crude azide intermediate in methanol. Add 10% Pd/C catalyst.[6]
-
Acidification: To the solution, add 6N HCl.[6]
-
Reduction: Stir the resulting mixture under a hydrogen atmosphere (1 bar) for approximately 3 hours.[6]
-
Filtration and Concentration: Filter the catalyst through a pad of Celite and remove the solvent under reduced pressure.[6]
-
Hydrolysis: Dissolve the residue in 6N HCl and reflux for 1 hour to hydrolyze any ester groups. Evaporate the solvent in vacuo.[6]
-
Purification: Purify the residue by ion-exchange chromatography as described in Method 1, eluting with aqueous ammonia.[6]
-
Isolation: Concentrate the product-containing fractions to obtain cis-3-aminocyclobutanecarboxylic acid as a white powder.[6]
Caption: Synthetic pathways to cis-3-Aminocyclobutanecarboxylic acid.
Biological Activity as a GABA Analogue
The structural similarity of cis-3-Aminocyclobutanecarboxylic acid to GABA, the principal inhibitory neurotransmitter in the central nervous system, is a key aspect of its biological profile. As a conformationally restricted analogue, it has been investigated for its ability to interact with components of the GABAergic system, namely GABA receptors and GABA transporters (GATs).
Interaction with GABA Transporters
GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. Inhibition of GATs can prolong the presence of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a therapeutic strategy for conditions such as epilepsy.
cis-3-Aminocyclobutanecarboxylic acid has been shown to be an inhibitor of GABA uptake. However, specific IC₅₀ values for the different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) are not consistently reported in the readily available literature for this specific compound. For context, the related compound cis-1,3-aminocyclohexane carboxylic acid (ACHC) is known to be an inhibitor of GAT-1.[7]
Interaction with GABA Receptors
There are two main classes of GABA receptors: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors. The activity of GABA analogues at these receptors is crucial to their pharmacological profile.
While cis-3-Aminocyclobutanecarboxylic acid is often cited as a GABA analogue, detailed studies providing its binding affinity (Kᵢ) or functional potency (EC₅₀/IC₅₀) at GABA-A and GABA-B receptors are not prominently available. It is generally considered to have weak to moderate GABA-like activity.
Experimental Protocol: In Vitro GABA Uptake Inhibition Assay
This protocol provides a framework for determining the IC₅₀ value of a test compound, such as cis-3-Aminocyclobutanecarboxylic acid, for the inhibition of GABA transporters.
Materials:
-
Cell line expressing the desired human GABA transporter subtype (e.g., HEK293-hGAT-1)
-
[³H]GABA (radiolabeled GABA)
-
Unlabeled GABA
-
Test compound (cis-3-Aminocyclobutanecarboxylic acid)
-
Known GAT inhibitor (e.g., Tiagabine for GAT-1) as a positive control
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements)
-
96-well cell culture plates
-
Scintillation counter and scintillation fluid
Step-by-Step Methodology:
-
Cell Culture: Culture the cells expressing the target GAT subtype in 96-well plates until they reach a confluent monolayer.
-
Preparation of Solutions: Prepare serial dilutions of the test compound and the positive control in the assay buffer. Also, prepare a solution of [³H]GABA at a concentration close to its Kₘ for the transporter.
-
Assay Initiation: Wash the cell monolayers with assay buffer. Add the test compound solutions at various concentrations to the wells.
-
Incubation: Add the [³H]GABA solution to initiate the uptake reaction. Incubate for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor) from the total uptake.
-
Plot the percentage of inhibition of specific [³H]GABA uptake against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for a GABA uptake inhibition assay.
Applications in Drug Discovery and Chemical Biology
The unique structural features of cis-3-Aminocyclobutanecarboxylic acid make it a valuable tool in several areas of drug discovery and chemical biology.
Peptide Synthesis
As a non-proteinogenic amino acid, cis-3-ACBC can be incorporated into peptides to introduce conformational constraints. This can lead to peptides with enhanced metabolic stability, receptor selectivity, and cell permeability. The cyclobutane ring restricts the rotational freedom of the peptide backbone, which can favor a specific secondary structure and improve binding to the target protein.
The synthesis of peptides containing cis-3-ACBC typically involves the use of its N-Boc protected form, N-Boc-cis-3-aminocyclobutanecarboxylic acid. Standard solid-phase or solution-phase peptide coupling methodologies can then be employed.
PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
The linker is a critical component of a PROTAC, as its length, rigidity, and composition influence the formation and stability of the ternary complex (Target-PROTAC-E3 ligase). cis-3-Aminocyclobutanecarboxylic acid can be used as a rigid linker component in PROTAC design.[2][8] Its defined stereochemistry and constrained nature can help to optimize the spatial orientation of the two ligands, potentially leading to more efficient ternary complex formation and target degradation. The use of rigid linkers like those derived from cyclobutane can reduce the entropic penalty of ternary complex formation.[9]
Caption: Role of cis-3-ACBC as a linker in a PROTAC molecule.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the cyclic nature of the molecule and the cis stereochemistry. Signals for the cyclobutane ring protons would appear in the aliphatic region, with their chemical shifts and coupling constants being indicative of their relative positions.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxyl carbon, the two methine carbons (one bearing the amino group and the other the carboxyl group), and the methylene carbon of the cyclobutane ring.
-
Mass Spectrometry: The mass spectrum (e.g., electrospray ionization) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 116.07.
Conclusion
cis-3-Aminocyclobutanecarboxylic acid is a valuable and versatile building block for researchers in medicinal chemistry and chemical biology. Its conformationally restricted nature makes it an attractive scaffold for the design of GABA analogues, peptidomimetics, and as a rigid linker in PROTACs. The synthetic routes to this compound are well-established, with reductive amination being a particularly efficient method. While its biological activity as a GABA analogue is recognized, further detailed pharmacological characterization, including the determination of its potency and selectivity for GABA receptor subtypes and transporters, would be beneficial for its future applications. The protocols and information provided in this guide offer a solid foundation for the synthesis, characterization, and application of this intriguing molecule in the pursuit of novel therapeutic agents.
References
- Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical research, 5(4), 393–400.
-
Sciencemadness.org. Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1). [Link]
-
PubChem. 3-Aminocyclobutane-1-carboxylic acid. [Link]
- Enna, S. J., & Möhler, H. (2007). The GABA receptors. Humana Press.
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
- Zorba, A., et al. (2018). Delineating the role of linker length and composition in PROTAC activity. ACS chemical biology, 13(8), 2033-2041.
- Baxter, J. W., et al. (2018). A practical catalytic reductive amination of carboxylic acids.
-
PubChem. cis-3-Aminocyclobutanecarboxylic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 194581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CIS-3-AMINOCYCLOBUTANECARBOXYLIC ACID | 74316-27-1 [chemicalbook.com]
- 7. GABA Transporters [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. precisepeg.com [precisepeg.com]
